3-O-Methyldopamine hydrochloride
Overview
Description
3-O-Methyldopamine hydrochloride, also known as 3-Methoxy Tyramine HCl, is a compound with the molecular formula C9H13NO2.ClH and a molecular weight of 203.67 . It is a major metabolite of Dopamine .
Synthesis Analysis
The synthesis of 3-O-Methyldopamine hydrochloride involves the use of ethyl acetate, concentrated hydrochloric acid, and activated zinc dust . The reaction is carried out at 70°C with vigorous stirring. After the reaction is complete, the mixture is cooled to room temperature, filtered to remove excess zinc, and the filtrate is collected and concentrated to give an oil. This oil is then added to a 4M/L hydrochloric acid-methanol solution, shaken, and frozen to -20°C for 2 hours. The precipitated solid is then filtered to give 3-O-Methyldopamine hydrochloride .Molecular Structure Analysis
The molecular structure of 3-O-Methyldopamine hydrochloride is represented by the formula C9H13NO2.ClH .Physical And Chemical Properties Analysis
3-O-Methyldopamine hydrochloride appears as a light beige crystalline solid . It has a molecular weight of 203.67 .Scientific Research Applications
1. Diagnostic and Analytical Applications
Radioimmunoassay for 3-O-Methyldopamine : Faraj et al. (1977) developed a specific radioimmunoassay for 3-O-methyldopamine (MD) in urine and plasma, which can detect as little as 0.5 ng of MD. This assay provided insights into the endogenous levels of MD in children and adults, and it was noted that levels of MD increased significantly in children with neuroblastoma (Faraj et al., 1977).
Ion-exchange Chromatography and Fluorimetric Assay : Dalmaz and Peyrin (1976) explored a technique for the selective extraction and estimation of 3-O-methyldopamine using ion-exchange chromatography and specific fluorimetric methods. This method provided vital information on the prognosis of adrenergic tumors in pathological urines (Dalmaz & Peyrin, 1976).
2. Metabolic Studies and Disease Diagnosis
Identification of Metabolites : Midha et al. (1977) identified 3-O-methyl-alpha-methyldopamine as a urinary metabolite in dog and monkey after exposure to certain substances, indicating its importance in studying metabolic pathways (Midha et al., 1977).
Study of Bioequivalence : Martins et al. (2014) developed a methodology based on HPLC/MS/MS for determining 3-O-methyldopa in human plasma. This was applied in bioequivalence studies of levodopa formulations, demonstrating its utility in pharmacokinetic research (Martins et al., 2014).
3. Neuropharmacology and Neuroscience Research
Study on Dopaminergic Neurons : Asanuma and Miyazaki (2016) investigated the effects of 3-O-methyldopa on the uptake, metabolism, and neuroprotective effects of L-DOPA in striatal astrocytes. Their findings suggest that 3-O-methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA (Asanuma & Miyazaki, 2016).
Effects on Locomotor Activity : Onzawa et al. (2012) studied the effects of 3-O-methyldopa on locomotor activity and dopamine turnover in rats. They found that 3-O-methyldopa decreased locomotor activity and affected dopamine neuron systems, providing insights into its impact on Parkinson's disease patients undergoing L-DOPA therapy (Onzawa et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(2-aminoethyl)-2-methoxyphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIOTVUTPLWLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
554-52-9 (Parent) | |
Record name | 3-O-Methyldopamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40163784 | |
Record name | 3-O-Methyldopamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264278 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-O-Methyldopamine hydrochloride | |
CAS RN |
1477-68-5 | |
Record name | 3-O-Methyldopamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1477-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-O-Methyldopamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1477-68-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172190 | |
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Record name | 3-O-Methyldopamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-aminoethyl)guaiacol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.578 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-O-METHYLDOPAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95HIL684P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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